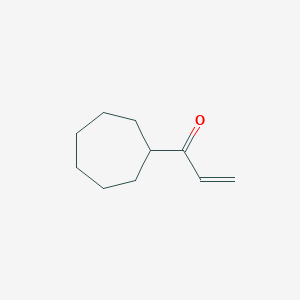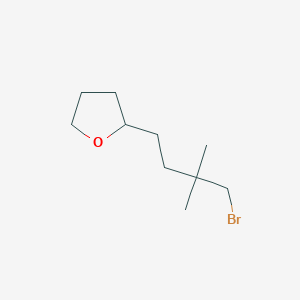
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, with a brominated butyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization to form the tetrahydrofuran ring. One common method involves the reaction of 3,3-dimethylbutyl bromide with tetrahydrofuran in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tetrahydrofuran derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further modify its chemical properties.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon, which may have different reactivity and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-functionalized tetrahydrofuran derivatives, while oxidation reactions can produce hydroxyl or carbonyl-functionalized compounds.
科学的研究の応用
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymers.
作用機序
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran: Similar in structure but with a chlorine atom instead of bromine. It may have different reactivity and applications due to the different halogen atom.
2-(4-Methyl-3,3-dimethylbutyl)tetrahydrofuran: Lacks the halogen atom, which can significantly alter its chemical properties and reactivity.
2-(4-Bromo-3,3-dimethylpentyl)tetrahydrofuran: Has an additional carbon atom in the side chain, which can affect its steric and electronic properties.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various functionalized compounds, particularly in the fields of pharmaceuticals and agrochemicals.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
2-(4-bromo-3,3-dimethylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3 |
InChIキー |
FGPDUWPDBXVCAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1CCCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



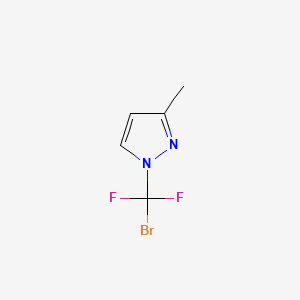
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
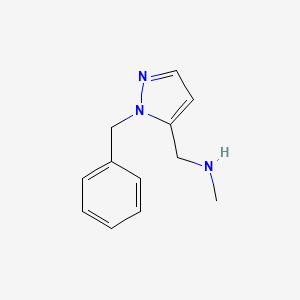
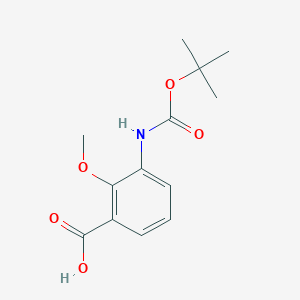
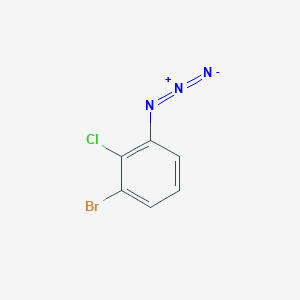

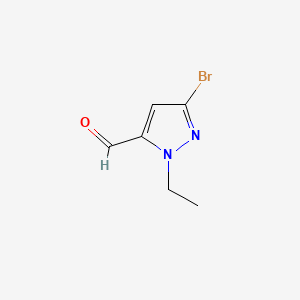
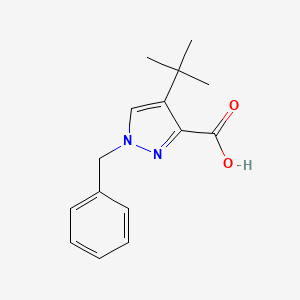

![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
